molecular formula C10H18O2 B2842264 3-Methyl-1-(oxan-4-yl)butan-1-one CAS No. 854696-34-7

3-Methyl-1-(oxan-4-yl)butan-1-one

Cat. No.: B2842264
CAS No.: 854696-34-7
M. Wt: 170.252
InChI Key: AUMNEQZRTWJFLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(oxan-4-yl)butan-1-one: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is also known by its IUPAC name, 3-methyl-1-tetrahydro-2H-pyran-4-yl-1-butanone . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a butanone group, which is a four-carbon ketone.

Scientific Research Applications

Chemistry: 3-Methyl-1-(oxan-4-yl)butan-1-one is used as an intermediate in organic synthesis. It is utilized in the preparation of various complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound may be used to study metabolic pathways and enzyme interactions. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure makes it valuable in the formulation of various consumer products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(oxan-4-yl)butan-1-one typically involves the reaction of 3-methylbutan-1-ol with tetrahydropyran-4-one under acidic conditions. The reaction proceeds via nucleophilic addition of the alcohol to the carbonyl group of the ketone, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-1-(oxan-4-yl)butan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxan-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

    3-Methyl-1-(tetrahydro-2H-pyran-4-yl)butan-1-one: Similar structure but with different substituents.

    4-Methyl-1-(oxan-4-yl)butan-1-one: Similar structure but with a different position of the methyl group.

    3-Methyl-1-(oxan-4-yl)pentan-1-one: Similar structure but with an additional carbon in the chain.

Uniqueness: 3-Methyl-1-(oxan-4-yl)butan-1-one is unique due to its specific combination of a tetrahydropyran ring and a butanone group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

3-methyl-1-(oxan-4-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)7-10(11)9-3-5-12-6-4-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMNEQZRTWJFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.